molecular formula C9H14N3Na2O14P3 B7803715 Cytidine-5'-triphosphate disodium salt

Cytidine-5'-triphosphate disodium salt

Cat. No.: B7803715
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-WFIJOQBCSA-L
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Description

Cytidine-5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule similar to adenosine triphosphate and plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism .

Chemical Reactions Analysis

Cytidine-5’-triphosphate disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphocholine and specific enzymes like CTP:phosphocholine cytidylyltransferase. The major products formed from these reactions include RNA, CDP-choline, and glycosylated proteins .

Mechanism of Action

Cytidine-5’-triphosphate disodium salt exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical reactions. It prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis . It also participates in glycerophospholipid biosynthesis and protein glycosylation .

Comparison with Similar Compounds

Cytidine-5’-triphosphate disodium salt is similar to other nucleoside triphosphates like adenosine triphosphate, guanosine triphosphate, and uridine triphosphate. its unique role in pyrimidine biosynthesis and its specific interactions with enzymes like CTP:phosphocholine cytidylyltransferase distinguish it from other nucleoside triphosphates .

Similar Compounds

  • Adenosine triphosphate
  • Guanosine triphosphate
  • Uridine triphosphate

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQMDTRPCFJJND-WFIJOQBCSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3Na2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036110
Record name Cytidine 5'-triphosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36051-68-0
Record name Cytidine 5'-triphosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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